molecular formula C10H10FN3O2 B13030494 Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate

Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B13030494
M. Wt: 223.20 g/mol
InChI Key: FUJVVPJTKIWFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate typically involves the condensation of 2-amino-5-fluoropyridine with ethyl bromopyruvate. The reaction is carried out in diethyl ether, followed by refluxing in ethanol to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluoro groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
  • Ethyl 3-bromo-5-fluoroimidazo[1,2-A]pyridine-2-carboxylate
  • Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Comparison: Compared to its analogues, it offers a broader range of chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10FN3O2

Molecular Weight

223.20 g/mol

IUPAC Name

ethyl 3-amino-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H10FN3O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2,12H2,1H3

InChI Key

FUJVVPJTKIWFDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)F)N

Origin of Product

United States

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